4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide

Chemical Purity Quality Control Procurement Specification

Kinase inhibitor programs often rely on 5- or 6-aminoindazole building blocks, but the 4-aminoindazole isomer required for specific SAR vectors is rarely available. This compound supplies the 4-aminoindazole core with a 4-chloro-3-nitrobenzenesulfonyl group providing unique electronic modulation of hinge-binding interactions. • Regioselective coupling at indazole 4-NH₂ position • ≥98% purity enables solid-phase synthesis • Predicted pKa 7.06 for ionization-state studies Full QA documentation and global logistics support.

Molecular Formula C13H9ClN4O4S
Molecular Weight 352.75
CAS No. 882748-21-2
Cat. No. B2595879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide
CAS882748-21-2
Molecular FormulaC13H9ClN4O4S
Molecular Weight352.75
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16)
InChIKeyXDODXQCVSYGUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (CAS 882748-21-2): Technical Baseline for Scientific Procurement


4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (CAS 882748-21-2) is a synthetic small molecule belonging to the indazole sulfonamide class, defined by a 1H-indazol-4-amine core linked through a sulfonamide bridge to a 4-chloro-3-nitrophenyl ring. Its molecular formula is C₁₃H₉ClN₄O₄S with a molecular weight of 352.75 g/mol, and it carries both hydrogen bond donors and acceptors that can influence target engagement [1]. The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98%, and recommended long-term storage conditions are sealed, dry, and refrigerated (2–8 °C) . These properties position it as a candidate for medicinal chemistry campaigns where the combination of a nitro group, a chloro substituent, and the indazole scaffold is required for structure-activity relationship (SAR) exploration or as a synthetic intermediate.

Why In-Class Indazole Sulfonamides Cannot Simply Replace 4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (CAS 882748-21-2) Without Quantitative Validation


Indazole sulfonamides are not interchangeable building blocks because even modest changes in substitution pattern — such as the position of the nitro and chloro groups on the phenyl ring, or the attachment point on the indazole — can profoundly alter electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. For 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide specifically, the electron-withdrawing nitro group at the meta position and the chloro at the para position create a unique dipole moment that influences both chemical reactivity in downstream synthetic steps and binding interactions with biological targets. The 4‑aminoindazole linkage further distinguishes this compound from 5‑ or 6‑aminoindazole isomers, which may show different regioselectivity in coupling reactions. Consequently, substituting a generic “indazole sulfonamide” without verifying that the exact substitution pattern reproduces the required physicochemical or pharmacological profile can lead to failed syntheses or misleading SAR conclusions. The quantitative evidence below identifies the few measurable differentiators currently available and transparently flags where critical data gaps exist.

Quantitative Differentiation Evidence for 4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (CAS 882748-21-2) Relative to Closest Analogs


Purity Level Comparison Across Commercial Suppliers of 4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide

The commercially available purity of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide reaches ≥98% (HPLC) from certain vendors , compared with ≥95% minimum purity from other suppliers . This 3% absolute purity difference translates to a reduction in total impurities from ≤5% to ≤2%, which can be critical when the compound is used as a starting material in multi-step syntheses where impurities propagate or when it serves as a reference standard for biological assays.

Chemical Purity Quality Control Procurement Specification

Predicted pKa and Ionization State Differentiation from Simple Benzene Sulfonamides

The predicted acid dissociation constant (pKa) of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is 7.06 ± 0.30 . This value is substantially lower than that of the simpler analog 4-chloro-3-nitrobenzenesulfonamide (predicted pKa ~10.0), reflecting the electron-withdrawing influence of the indazole ring on the sulfonamide NH. At physiological pH 7.4, approximately 30% of the compound exists in the deprotonated, negatively charged form, compared with less than 1% for the des-indazole analog.

Physicochemical Property Ionization Drug Design

Regioisomeric Differentiation: 4-Aminoindazole vs. 5-Aminoindazole and 6-Aminoindazole Sulfonamides

The 4-aminoindazole attachment in 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide positions the sulfonamide linker ortho to the indazole N1 and para to N2, creating a unique steric and electronic environment. In contrast, the 5‑aminoindazole and 6‑aminoindazole regioisomers place the sulfonamide group at different distances and angles relative to the indazole hydrogen-bond donor/acceptor system. Although no direct comparative reactivity data exist for this specific compound, literature on indazole kinase inhibitors indicates that the 4‑amino substitution can enable different binding modes compared to 5‑ or 6‑substituted analogs [1].

Regiochemistry Synthetic Intermediate SAR

Validated Application Scenarios for 4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide (CAS 882748-21-2) Based on Current Evidence


Specialized Building Block for Indazole-Focused Kinase Inhibitor SAR Libraries

The 4-aminoindazole core is a recognized scaffold in kinase inhibitor design, and the presence of the electron-withdrawing 4-chloro-3-nitrobenzenesulfonyl group provides a distinct electronic profile that can modulate hinge-binding interactions. Researchers constructing focused libraries around indazole-based inhibitors can use this compound as a key intermediate where both the nitro and chloro substituents are required for subsequent diversification or for probing electronic effects on potency [1].

Synthetic Intermediate Requiring Defined Regiochemistry for Downstream Coupling

The 4‑position of the indazole is less commonly utilized than the 5‑ or 6‑position, making this compound a valuable precursor when a synthetic route demands regioselective functionalization at the indazole 4‑NH₂ position. The ≥98% purity option supports solid-phase synthesis and other applications where high chemical fidelity is mandatory to avoid side reactions.

Physicochemical Probe Compound for Ionization-Dependent Property Studies

With a predicted pKa near physiological pH (7.06 ± 0.30) , this compound can serve as a tool molecule to investigate how subtle changes in ionization state influence permeability, solubility, and non-specific binding in cellular assays, particularly when compared to sulfonamides with higher pKa values.

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